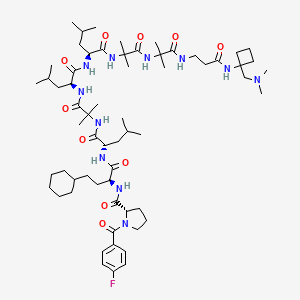

Lefleuganan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

2233558-98-8 |

|---|---|

Molecular Formula |

C62H102FN11O10 |

Molecular Weight |

1180.5 g/mol |

IUPAC Name |

(2S)-N-[(2S)-4-cyclohexyl-1-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-1-[[1-[[1-[[3-[[1-[(dimethylamino)methyl]cyclobutyl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-1-(4-fluorobenzoyl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C62H102FN11O10/c1-38(2)34-45(51(77)67-47(36-40(5)6)53(79)71-61(11,12)58(84)72-59(7,8)56(82)64-32-29-49(75)69-62(30-19-31-62)37-73(13)14)68-57(83)60(9,10)70-52(78)46(35-39(3)4)66-50(76)44(28-23-41-20-16-15-17-21-41)65-54(80)48-22-18-33-74(48)55(81)42-24-26-43(63)27-25-42/h24-27,38-41,44-48H,15-23,28-37H2,1-14H3,(H,64,82)(H,65,80)(H,66,76)(H,67,77)(H,68,83)(H,69,75)(H,70,78)(H,71,79)(H,72,84)/t44-,45-,46-,47-,48-/m0/s1 |

InChI Key |

YAKYXJJMYOZOCV-KUJURARGSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC1(CCC1)CN(C)C)NC(=O)[C@H](CCC2CCCCC2)NC(=O)[C@@H]3CCCN3C(=O)C4=CC=C(C=C4)F |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC1(CCC1)CN(C)C)NC(=O)C(CCC2CCCCC2)NC(=O)C3CCCN3C(=O)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

Leflunomide's Mechanism of Action in Leishmaniasis: An Immunomodulatory Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leflunomide, a well-established immunomodulatory drug, has demonstrated a significant protective effect against Leishmania major infection in preclinical models. Contrary to initial hypotheses, its mechanism of action is not a direct inhibition of the parasite's pyrimidine biosynthesis pathway. Instead, evidence strongly suggests that leflunomide exerts its anti-leishmanial effect through the modulation of the host's immune response. This technical guide provides a comprehensive overview of the current understanding of leflunomide's action in the context of leishmaniasis, detailing the key experimental findings, the implicated biological pathways, and the methodologies employed in these investigations.

Introduction: The Rationale for Investigating Leflunomide in Leishmaniasis

Leishmaniasis, a spectrum of diseases caused by protozoan parasites of the genus Leishmania, remains a significant global health concern. The parasite's ability to proliferate within host macrophages is central to the pathology of the disease. The de novo pyrimidine biosynthesis pathway is essential for the replication of rapidly dividing cells, including both activated lymphocytes and the Leishmania parasite itself. Dihydroorotate dehydrogenase (DHODH), a key enzyme in this pathway, has been a successful target for immunosuppressive drugs.

Leflunomide is a prodrug that is rapidly converted to its active metabolite, teriflunomide (also known as A77 1726).[1] Teriflunomide is a known inhibitor of mammalian DHODH, leading to the suppression of activated T and B lymphocyte proliferation.[2] Given that Leishmania also possesses a DHODH enzyme and relies on de novo pyrimidine synthesis, leflunomide was a logical candidate for investigation as a direct-acting anti-leishmanial agent.[3][4]

The Unexpected In Vitro Inactivity Against Leishmania

A pivotal study investigating the effect of leflunomide on Leishmania major revealed a critical aspect of its mechanism. While oral administration of leflunomide showed a potent prophylactic effect in susceptible BALB/c mice, the active metabolite, teriflunomide, did not inhibit the viability or growth of L. major promastigotes and amastigotes in vitro.[5] This crucial finding indicates that the therapeutic benefit observed in vivo is not due to a direct cytotoxic or cytostatic effect on the parasite.

The Immunomodulatory Hypothesis: Targeting the Host Response

The in vitro inactivity of teriflunomide against Leishmania parasites shifted the focus towards an immunomodulatory mechanism of action. The protective effect of leflunomide in the mouse model is attributed to its impact on the host's T-cell response.[5]

Inhibition of T-Cell Proliferation

Teriflunomide has been shown to dose-dependently inhibit the growth of stimulated T-cells in vitro.[5] This inhibition could not be reversed by the addition of exogenous interleukin-2 (IL-2) and interleukin-4 (IL-4), suggesting a direct and potent effect on the proliferative capacity of these key immune cells.[5] By suppressing the proliferation of T-lymphocytes, leflunomide likely prevents the development of a pathological immune response that contributes to the progression of leishmaniasis in susceptible hosts.

No Direct Effect on Macrophage Killing Function

Importantly, the study found no effect of teriflunomide on the killing function of activated macrophages.[5] This suggests that leflunomide's mechanism is not to enhance the direct microbicidal activity of the parasite's host cell, but rather to modulate the adaptive immune response orchestrated by T-cells.

Structural Divergence of Host and Parasite DHODH: A Molecular Explanation

The lack of direct activity of teriflunomide against Leishmania can be further understood by examining the structural differences between the human and parasite DHODH enzymes.

-

Human DHODH (HsDHODH): Belongs to class 2 DHODHs. It is a monomeric protein located in the inner mitochondrial membrane and uses ubiquinone as its electron acceptor.[3][6]

-

Leishmania DHODH (LbrDHODH/LmDHODH): Is a member of the class 1A DHODHs. These are homodimeric, cytosolic enzymes that utilize fumarate as the electron acceptor.[3][7]

There is a low sequence identity of approximately 25% between Leishmania braziliensis DHODH and human DHODH.[3] Although the overall protein fold shows some conservation, significant differences exist, particularly in the N-terminal region which is involved in membrane association and inhibitor binding in the human enzyme.[3] These substantial structural and functional distinctions likely account for the inability of teriflunomide, an inhibitor designed against the human enzyme, to effectively bind to and inhibit the Leishmania DHODH.

Signaling Pathways and Experimental Workflows

Leflunomide's Immunomodulatory Action in Leishmaniasis

The following diagram illustrates the proposed mechanism of leflunomide in modulating the host immune response to Leishmania infection.

Caption: Proposed immunomodulatory mechanism of leflunomide in Leishmaniasis.

Experimental Workflow for In Vitro Susceptibility Testing

The following diagram outlines a typical workflow to assess the direct effect of a compound on Leishmania parasites in vitro.

Caption: Workflow for in vitro testing of compounds against Leishmania.

Quantitative Data Summary

As the primary literature indicates a lack of direct anti-leishmanial activity, there is no quantitative data (e.g., IC50, EC50) for teriflunomide against Leishmania species to report. The key finding is the qualitative observation of no inhibition of viability or growth of L. major promastigotes and amastigotes in vitro.[5]

Detailed Experimental Protocols

The methodologies described below are based on the key experiments that led to the current understanding of leflunomide's action in leishmaniasis.

In Vitro Parasite Viability and Growth Assays

-

Parasites: Leishmania major promastigotes and amastigotes.

-

Methodology for Promastigotes:

-

Cultivate L. major promastigotes in a suitable liquid medium (e.g., Schneider's insect medium supplemented with fetal bovine serum) at the appropriate temperature (e.g., 26°C).

-

Seed promastigotes in a 96-well plate at a defined density.

-

Add varying concentrations of teriflunomide (A77 1726) to the wells.

-

Incubate for a specified period (e.g., 72 hours).

-

Assess parasite viability and growth. This can be done by:

-

Direct counting using a hemocytometer.

-

Metabolic assays such as the MTT or resazurin reduction assay, which measure cellular metabolic activity.

-

-

-

Methodology for Amastigotes:

-

Harvest peritoneal macrophages from a suitable animal model (e.g., BALB/c mice).

-

Plate the macrophages in a suitable culture vessel (e.g., 24-well plate with coverslips) and allow them to adhere.

-

Infect the macrophage monolayer with stationary-phase L. major promastigotes.

-

After an incubation period to allow for phagocytosis, wash away extracellular promastigotes.

-

Add fresh medium containing varying concentrations of teriflunomide.

-

Incubate for a further period (e.g., 48-72 hours).

-

Fix and stain the cells (e.g., with Giemsa stain).

-

Determine the number of infected macrophages and the number of amastigotes per macrophage by light microscopy.

-

T-Cell Proliferation Assay

-

Cells: Splenocytes or lymph node cells from mice.

-

Methodology:

-

Prepare a single-cell suspension of splenocytes or lymph node cells.

-

Plate the cells in a 96-well plate.

-

Stimulate the cells with a mitogen (e.g., Concanavalin A) or a specific antigen in the presence of varying concentrations of teriflunomide.

-

Culture for a period of time (e.g., 72 hours).

-

Assess T-cell proliferation by:

-

Incorporation of a labeled nucleoside (e.g., [³H]-thymidine or BrdU) into the DNA of dividing cells.

-

Dye dilution assays (e.g., CFSE), where the fluorescence intensity of a dye is halved with each cell division.

-

-

In Vivo Efficacy Study in a Murine Model of Leishmaniasis

-

Animal Model: Genetically susceptible BALB/c mice.

-

Methodology:

-

Infect BALB/c mice with L. major promastigotes in the footpad or base of the tail.

-

Initiate oral administration of leflunomide at a specified dose (e.g., 30 mg/kg per day) at different time points relative to infection (e.g., 2 days prior to infection, on the day of infection, or 3 days post-infection).

-

Monitor the development of lesions by measuring the size of the footpad swelling or lesion diameter over time.

-

At the end of the experiment, parasite burden in the infected tissue and draining lymph nodes can be quantified by limiting dilution assay or quantitative PCR.

-

Spleens and lymph nodes can be harvested for immunological analysis, such as flow cytometry to quantify CD4+ and CD8+ T-cell populations.

-

Conclusion and Future Directions

Future research should focus on:

-

Designing Selective Leishmania DHODH Inhibitors: Leveraging the structural data of Leishmania DHODH to develop compounds with high selectivity for the parasite enzyme over the human counterpart.

-

Exploring Other Immunomodulatory Agents: Investigating other compounds that can modulate the host immune response to promote a protective rather than a pathological outcome in leishmaniasis.

-

Combination Therapies: Evaluating the potential of combining immunomodulatory drugs like leflunomide with direct-acting anti-leishmanial agents to enhance therapeutic efficacy and reduce the risk of drug resistance.

This technical guide provides a comprehensive framework for understanding the nuanced mechanism of leflunomide in the context of leishmaniasis, highlighting the importance of considering both direct and host-mediated effects in anti-infective drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recombinant production, crystallization and crystal structure determination of dihydroorotate dehydrogenase from Leishmania (Viannia) braziliensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Drug Susceptibility of a Leishmania (Leishmania) infantum Isolate from a Visceral Leishmaniasis Pediatric Patient after Multiple Relapses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protective effect of leflunomide on the natural course of Leishmania major-induced disease in genetically susceptible BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structure of dihydroorotate dehydrogenase from Leishmania major - PubMed [pubmed.ncbi.nlm.nih.gov]

Leflunomide: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for Leflunomide, an immunomodulatory drug primarily used in the treatment of rheumatoid and psoriatic arthritis. This document details the core chemical processes, experimental protocols, and underlying biochemical pathways, presenting quantitative data in a structured format for ease of comparison and analysis.

Core Synthesis of Leflunomide

The most prevalent and industrially significant method for synthesizing Leflunomide involves the N-acylation of 4-trifluoromethylaniline with 5-methylisoxazole-4-carboxylic acid chloride. This process is typically a two-step synthesis starting from 5-methylisoxazole-4-carboxylic acid.

A key innovation in modern synthesis is the ability to proceed from the chlorination of 5-methylisoxazole-4-carboxylic acid to the final product without the need for intermediate distillation of the acid chloride, which improves efficiency and reduces costs.[1][2] The reaction is generally carried out in the presence of a base to scavenge the hydrochloric acid byproduct.

Synthesis Reaction Scheme

References

A Comparative Analysis of the Toxicological Profiles of Leflunomide and Leucinostatin A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive comparative analysis of the toxicity profiles of two potent bioactive compounds: Leflunomide, an established immunomodulatory drug, and Leucinostatin A, a naturally occurring peptide antibiotic with significant cytotoxic properties. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of toxicity, quantitative toxicological data, and the experimental methodologies used for their assessment. By presenting this information in a structured and accessible format, this guide aims to facilitate a deeper understanding of the distinct and overlapping toxicological characteristics of these two molecules, thereby informing future research and development efforts.

Introduction

Leflunomide is a pyrimidine synthesis inhibitor widely used in the treatment of rheumatoid arthritis. Its therapeutic effects are primarily mediated by its active metabolite, A77 1726, which inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), crucial for the proliferation of activated lymphocytes.[1][2][3] However, its clinical use is associated with potential toxicities, including hepatotoxicity and myelosuppression.

Leucinostatin A is a nonapeptide antibiotic produced by fungi of the Paecilomyces genus.[4] It exhibits potent antimicrobial and antiprotozoal activity but is also highly toxic to mammalian cells.[5] Its primary mechanism of toxicity involves the disruption of mitochondrial function, acting as a potent inhibitor of F1Fo-ATP synthase at low concentrations and as a protonophoric uncoupler at higher concentrations.[6][7]

Understanding the distinct toxicological profiles of these compounds is critical for their potential therapeutic applications and for the development of safer analogues. This guide provides a side-by-side comparison of their toxicity, focusing on quantitative data, mechanisms of action, and the experimental protocols required to evaluate their effects.

Quantitative Toxicity Data

A direct comparison of the toxicity of Leflunomide and Leucinostatin A is facilitated by examining their effects on cell viability and organismal survival. The following tables summarize the available quantitative data.

| Compound | Assay | Species | Route of Administration | LD50 | Reference |

| Leflunomide | Acute Oral Toxicity | Rat | Oral | 100 - 250 mg/kg | [2] |

| Leflunomide | Acute Oral Toxicity | Mouse | Oral | 250 - 500 mg/kg | [2] |

| Leucinostatin A | Acute Toxicity | Mouse | Intraperitoneal | 1.8 mg/kg | [5] |

| Leucinostatin A | Acute Toxicity | Mouse | Oral | 5.4 - 6.3 mg/kg | [5] |

Table 1: In Vivo Acute Toxicity Data (LD50)

| Compound | Cell Line | Cell Type | Assay Duration | IC50 | Reference |

| Leflunomide (A77 1726) | Daudi | Human Burkitt's lymphoma | 96 hrs | 13 µM | [1] |

| Leflunomide (A77 1726) | Ramos | Human Burkitt's lymphoma | 96 hrs | 18 µM | [1] |

| Leflunomide (A77 1726) | 697 | Human B-cell precursor leukemia | 96 hrs | 29 µM | [1] |

| Leflunomide (A77 1726) | Raji | Human Burkitt's lymphoma | 96 hrs | 39 µM | [1] |

| Leflunomide | T24 | Human bladder cancer | 48 hrs | 39.0 µM | [8] |

| Leflunomide | 5637 | Human bladder cancer | 48 hrs | 84.4 µM | [8] |

| Leflunomide (A77 1726) | RPMI 8226 | Human multiple myeloma | 24 hrs | 99.87 µM | [9] |

| Leflunomide (A77 1726) | Human Synovial Fibroblasts | Normal human cells | - | Proliferative in the presence of IL-1β | [2][10] |

| Leucinostatin A | Human Nucleated Cells | Not specified | - | ~47 nM | |

| Leucinostatin A | L6 | Rat myoblast | - | Not specified, but noted as highly toxic | |

| Leucinostatin A | Human Dermal Fibroblasts | Normal human cells | - | Not specified, but noted as cytotoxic |

Table 2: In Vitro Cytotoxicity Data (IC50)

Mechanisms of Toxicity and Affected Signaling Pathways

The toxicological profiles of Leflunomide and Leucinostatin A stem from their distinct molecular mechanisms of action, which impact different cellular processes and signaling pathways.

Leflunomide

The primary mechanism of action of Leflunomide's active metabolite, A77 1726, is the inhibition of dihydroorotate dehydrogenase (DHODH) , a key enzyme in the de novo pyrimidine synthesis pathway.[1][2][3] This leads to a depletion of the pyrimidine pool, which is essential for DNA and RNA synthesis, thereby arresting the cell cycle and inhibiting the proliferation of rapidly dividing cells like activated lymphocytes.[1]

Beyond its effects on pyrimidine synthesis, Leflunomide has been shown to modulate several critical signaling pathways:

-

Tyrosine Kinases: At higher concentrations, A77 1726 can inhibit protein tyrosine kinases involved in T-cell and B-cell signaling.[3]

-

MAPK Pathway: Leflunomide can influence the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including p38 MAPK, which is involved in inflammatory responses.

-

PI3K/Akt Pathway: Studies have demonstrated that Leflunomide can inhibit the phosphorylation of Akt, a key component of the PI3K/Akt survival pathway, leading to the induction of apoptosis.[8]

-

NF-κB Pathway: Leflunomide has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a central mediator of inflammation, by preventing the degradation of its inhibitor, IκBα.[2][10]

Leucinostatin A

The toxicity of Leucinostatin A is primarily directed at the mitochondria , where it exerts a dual effect on oxidative phosphorylation.[6][7]

-

ATP Synthase Inhibition: At low nanomolar concentrations, Leucinostatin A acts as a potent inhibitor of the F1Fo-ATP synthase complex.[4][7] It binds to the Fo subunit, disrupting the proton channel and thereby blocking the synthesis of ATP.[7]

-

Mitochondrial Uncoupling: At higher concentrations, Leucinostatin A acts as a protonophore, dissipating the mitochondrial membrane potential.[6][7] This uncoupling of the proton gradient from ATP synthesis leads to a futile cycle of respiration without energy production, ultimately causing cellular energy depletion and death.

The profound disruption of mitochondrial function by Leucinostatin A is expected to trigger downstream signaling pathways associated with cellular stress and apoptosis, although these have been less extensively studied compared to Leflunomide.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the toxicity of Leflunomide and Leucinostatin A.

Assessment of Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of Leflunomide or Leucinostatin A for the desired exposure time (e.g., 24, 48, 72 hours). Include untreated and vehicle-only controls.

-

MTT Addition: Following treatment, add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free medium) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Assessment of Apoptosis (Caspase-3 Activity Assay)

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.

Principle: The assay utilizes a specific peptide substrate for caspase-3 (DEVD) conjugated to a chromophore (p-nitroaniline, pNA) or a fluorophore (7-amino-4-methylcoumarin, AMC). Activated caspase-3 in apoptotic cells cleaves the substrate, releasing the chromophore or fluorophore, which can be quantified.

Protocol:

-

Cell Culture and Treatment: Culture cells and treat with the test compound as described for the MTT assay.

-

Cell Lysis: After treatment, harvest the cells and lyse them using a supplied lysis buffer to release the cellular contents, including caspases.

-

Assay Reaction: In a 96-well plate, combine the cell lysate with a reaction buffer containing the DEVD-pNA or DEVD-AMC substrate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours to allow for the enzymatic reaction to proceed.

-

Detection: Measure the absorbance at 405 nm for the colorimetric assay or the fluorescence at an excitation/emission of 380/460 nm for the fluorometric assay.

-

Data Analysis: Compare the signal from treated cells to that of untreated controls to determine the fold-increase in caspase-3 activity.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This assay measures the enzymatic activity of DHODH and its inhibition by compounds like Leflunomide.

Principle: The assay follows the reduction of a dye, 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor. The rate of DCIP reduction is proportional to DHODH activity.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, KCl, Triton X-100, coenzyme Q10, and DCIP.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add recombinant human DHODH enzyme and the test inhibitor (A77 1726) at various concentrations. Pre-incubate for a short period.

-

Initiate Reaction: Start the reaction by adding the substrate, dihydroorotic acid.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm over time using a plate reader in kinetic mode.

-

Data Analysis: Calculate the rate of reaction and determine the IC50 of the inhibitor.

Mitochondrial Membrane Potential Assay

The fluorescent dye Safranin O can be used to measure changes in the mitochondrial membrane potential (ΔΨm).

Principle: Safranin O is a lipophilic cation that accumulates in the mitochondrial matrix in a potential-dependent manner. This accumulation leads to fluorescence quenching. A decrease in ΔΨm (depolarization) results in the release of Safranin O and an increase in fluorescence.

Protocol:

-

Mitochondria Isolation: Isolate mitochondria from cells or tissues by differential centrifugation.

-

Assay Buffer: Resuspend the isolated mitochondria in a suitable assay buffer.

-

Fluorometer Setup: Use a fluorometer with excitation and emission wavelengths set to approximately 495 nm and 585 nm, respectively.

-

Baseline Measurement: Add the mitochondrial suspension and Safranin O to the cuvette and record the baseline fluorescence.

-

Compound Addition: Add the test compound (e.g., Leucinostatin A) and monitor the change in fluorescence over time. An uncoupler like FCCP can be used as a positive control for depolarization.

-

Data Analysis: An increase in fluorescence indicates mitochondrial depolarization.

ATP Synthase Inhibition Assay

The activity of ATP synthase can be measured by quantifying the amount of ATP produced.

Principle: This assay often utilizes the luciferin-luciferase system. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light that can be measured with a luminometer.

Protocol:

-

Submitochondrial Particle Preparation: Prepare submitochondrial particles (SMPs) which have the F1 subunit of the ATP synthase facing the external medium.

-

Reaction Setup: In a luminometer tube or a white-walled 96-well plate, combine the SMPs with a reaction buffer containing ADP and inorganic phosphate (Pi).

-

Inhibitor Addition: Add the test compound (e.g., Leucinostatin A) at various concentrations.

-

ATP Detection: Add the luciferin-luciferase reagent.

-

Luminescence Measurement: Immediately measure the light output in a luminometer.

-

Data Analysis: A decrease in luminescence indicates inhibition of ATP synthesis. Calculate the percentage of inhibition relative to an untreated control.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of signaling proteins.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the protein of interest (e.g., total p38 MAPK or phospho-p38 MAPK).

Protocol:

-

Cell Lysis and Protein Quantification: Treat cells with the compound, lyse them, and determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a protein solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., rabbit anti-phospho-p38 MAPK).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of the target protein. To assess phosphorylation, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein for normalization.

Conclusion

Leflunomide and Leucinostatin A, while both exhibiting significant cytotoxicity, do so through fundamentally different mechanisms. Leflunomide's toxicity is primarily cytostatic, targeting the pyrimidine synthesis pathway, which is crucial for rapidly proliferating cells. Its effects on various signaling pathways further contribute to its immunomodulatory and anti-inflammatory properties, but also to its side-effect profile. In contrast, Leucinostatin A's toxicity is more broadly cytotoxic, directly targeting the powerhouses of all cells, the mitochondria. Its potent inhibition of ATP synthase and uncoupling of oxidative phosphorylation lead to rapid cellular energy depletion and cell death.

The in-depth understanding of these distinct toxicological profiles, supported by the quantitative data and detailed experimental protocols presented in this guide, is essential for the scientific community. For drug development professionals, this knowledge can guide the design of new therapeutic agents with improved safety profiles, potentially harnessing the potent bioactivity of these compounds while mitigating their toxic effects. For researchers, the detailed methodologies provide a practical framework for further investigation into the intricate cellular responses to these and other bioactive molecules.

References

- 1. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The active metabolite of leflunomide, A77-1726, increases proliferation of human synovial fibroblasts in presence of IL-1β - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of ATP synthase reverse activity restores energy homeostasis in mitochondrial pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. The active metabolite of leflunomide, A77 1726, increases proliferation of human synovial fibroblasts in presence of IL-1beta and TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bryostatin and its synthetic analog, picolog rescue dermal fibroblasts from prolonged stress and contribute to survival and rejuvenation of human skin equivalents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Cyclophilin D Modulates Mitochondrial F0F1-ATP Synthase by Interacting with the Lateral Stalk of the Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sm.unife.it [sm.unife.it]

- 10. The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

Lefleuganan: An In-Depth Technical Guide to its Antiprotozoal Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lefleuganan is a synthetic nonapeptide that has emerged as a promising clinical-stage drug candidate for the treatment of cutaneous leishmaniasis.[1][2] A derivative of the natural antimicrobial peptide Leucinostatin A, this compound demonstrates potent antiprotozoal activity in the low nanomolar range.[1][2] Crucially, it exhibits significantly reduced acute toxicity in mammalian cells compared to its parent compound, making it a viable candidate for therapeutic development.[1][2] This technical guide provides a comprehensive overview of the antiprotozoal spectrum of this compound, details of the experimental protocols used to determine its activity, and a visualization of its mechanism of action.

Antiprotozoal Spectrum of Activity

This compound has been evaluated against a range of protozoan parasites, demonstrating significant efficacy, particularly against kinetoplastids. The following table summarizes the in vitro activity of this compound against various protozoa and its cytotoxicity against a mammalian cell line.

| Organism/Cell Line | Strain | Activity Metric | Value (nM) | Reference |

| Trypanosoma brucei | - | IC50 | 0.39 | [1] |

| Trypanosoma cruzi | - | IC50 | Not Specified | [1] |

| Leishmania donovani | - | IC50 | Not Specified | [1] |

| Plasmodium falciparum | - | IC50 | Not Specified | [1] |

| Rat Myoblast Cells | L6 | IC50 | 1563 | [1] |

Mechanism of Action

The primary mechanism of action of this compound involves the disruption of the parasite's mitochondrial function. Unlike its parent compound, Leucinostatin A, which inhibits the F1FO ATP synthase, this compound does not directly inhibit this enzyme.[1][3] Instead, it acts by dissipating the mitochondrial membrane potential (ΔΨm).[1][3] This dissipation of the proton motive force uncouples oxidative phosphorylation, leading to a depletion of cellular ATP and ultimately parasite death.[3] This targeted disruption of the parasite's energy metabolism, coupled with its lower toxicity in mammalian cells, underscores its potential as a selective antiprotozoal agent.

Caption: Proposed mechanism of action of this compound on the parasite mitochondrion.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiprotozoal activity and mechanism of action of this compound.

In Vitro Antiprotozoal Activity Assays

A general workflow for determining the in vitro antiprotozoal activity of this compound is depicted below.

Caption: General experimental workflow for determining the IC50 of this compound.

1. Trypanosoma brucei Susceptibility Assay

-

Cell Culture: Trypanosoma brucei rhodesiense STIB900 strain is cultured in MEM with Earle’s salts, supplemented with 25 mM HEPES, 1 g/L additional glucose, 1% MEM non-essential amino acids (100x), 0.2 mM 2-mercaptoethanol, 1 mM sodium pyruvate, and 15% heat-inactivated horse serum.

-

Assay Procedure:

-

Serially dilute this compound in culture medium in a 96-well plate.

-

Add 1 x 10^4 trypanosomes per well.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.

-

Add resazurin solution to each well and incubate for a further 2-4 hours.

-

Measure fluorescence using a microplate reader (excitation 530 nm, emission 590 nm).

-

Calculate the IC50 value from the dose-response curve.

-

2. Trypanosoma cruzi Amastigote Assay

-

Cell Culture: Host cells (e.g., L6 myoblasts) are seeded in 96-well plates and allowed to adhere.

-

Infection: Adhered host cells are infected with metacyclic trypomastigotes of T. cruzi. After an incubation period to allow for invasion, extracellular parasites are washed away.

-

Assay Procedure:

-

Add serial dilutions of this compound to the infected cell cultures.

-

Incubate for 96 hours at 37°C in a 5% CO2 atmosphere.

-

Fix the cells and stain with a DNA-specific fluorescent dye (e.g., DAPI).

-

Image the plates using a high-content imaging system to quantify the number of intracellular amastigotes.

-

Determine the IC50 value based on the reduction in the number of amastigotes compared to untreated controls.

-

3. Leishmania donovani Amastigote Assay

-

Cell Culture and Infection: Peritoneal macrophages are harvested from mice and seeded in 96-well plates. The macrophages are then infected with L. donovani amastigotes.

-

Assay Procedure:

-

Add serial dilutions of this compound to the infected macrophages.

-

Incubate for 72 hours at 37°C in a 5% CO2 atmosphere.

-

Fix the cells and stain with Giemsa.

-

Determine the number of amastigotes per 100 macrophages by light microscopy.

-

Calculate the IC50 value based on the reduction in parasite burden.

-

4. Plasmodium falciparum Schizont Maturation Assay

-

Parasite Culture: A chloroquine-resistant strain of P. falciparum (e.g., K1) is maintained in human erythrocytes in RPMI-1640 medium supplemented with human serum and HEPES.

-

Assay Procedure:

-

Synchronize parasite cultures to the ring stage.

-

Add serial dilutions of this compound to the parasite culture in a 96-well plate.

-

Incubate for 48 hours.

-

During the last 24 hours of incubation, add [3H]-hypoxanthine to each well.

-

Harvest the cells and measure the incorporation of [3H]-hypoxanthine using a scintillation counter.

-

Determine the IC50 value from the inhibition of hypoxanthine incorporation.

-

Cytotoxicity Assay

-

Cell Culture: L6 rat myoblast cells are seeded in 96-well plates and incubated to allow for attachment.

-

Assay Procedure:

-

Add serial dilutions of this compound to the cells.

-

Incubate for 72 hours at 37°C in a 5% CO2 atmosphere.

-

Add resazurin solution and incubate for 2-4 hours.

-

Measure fluorescence (excitation 530 nm, emission 590 nm).

-

Calculate the IC50 value from the dose-response curve.

-

Mitochondrial Membrane Potential Assay

-

Principle: The fluorescent dye JC-1 is used to measure the mitochondrial membrane potential. In healthy mitochondria with a high membrane potential, JC-1 forms aggregates that fluoresce red. In unhealthy mitochondria with a low membrane potential, JC-1 remains as monomers and fluoresces green. A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.

-

Assay Procedure:

-

Incubate the protozoan parasites with various concentrations of this compound for a defined period. A known mitochondrial uncoupler (e.g., CCCP) should be used as a positive control.

-

Add JC-1 dye to the cells and incubate for 15-30 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Measure the fluorescence intensity at both green (emission ~529 nm) and red (emission ~590 nm) wavelengths using a fluorescence plate reader or flow cytometer.

-

Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.

-

Conclusion

This compound is a potent antiprotozoal agent with a favorable toxicity profile. Its mechanism of action, involving the targeted disruption of the parasite's mitochondrial membrane potential, represents a promising strategy for the development of new antiparasitic drugs. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and other related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resazurin Live Cell Assay: Setup and Fine-Tuning for Reliable Cytotoxicity Results | Springer Nature Experiments [experiments.springernature.com]

Lefleuganan CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Leflunomide, an immunomodulatory agent. The information presented herein is intended for research, scientific, and drug development professionals.

Leflunomide: Core Chemical and Physical Data

Leflunomide is an isoxazole derivative and a disease-modifying antirheumatic drug (DMARD).[1] It is a prodrug that is rapidly converted in the body to its active metabolite, teriflunomide (A77 1726), which is responsible for its pharmacological activity.[1]

| Parameter | Value | Reference |

| CAS Number | 75706-12-6 | [2][3][4][5] |

| Molecular Weight | 270.21 g/mol | [2][3][4] |

| Molecular Formula | C₁₂H₉F₃N₂O₂ | [2][5] |

Mechanism of Action: Inhibition of De Novo Pyrimidine Synthesis

Leflunomide's therapeutic effects are primarily mediated by its active metabolite, teriflunomide.[1] Teriflunomide is a reversible inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1][6][7]

Rapidly proliferating cells, such as activated lymphocytes, have a high demand for pyrimidines for the synthesis of DNA and RNA. These cells rely heavily on the de novo pathway for pyrimidine synthesis.[1] By inhibiting DHODH, teriflunomide depletes the intracellular pool of pyrimidines, leading to a cytostatic effect on activated T and B lymphocytes. This results in the arrest of the cell cycle in the G1 phase, thereby suppressing the proliferation of these key mediators of the autoimmune response.[1] Other cell types that are not rapidly dividing can utilize the pyrimidine salvage pathway and are therefore less affected by DHODH inhibition.[1]

At higher concentrations, teriflunomide has also been shown to inhibit tyrosine kinases and other enzymes, although its primary mechanism of action at therapeutic doses is attributed to DHODH inhibition.[8]

Quantitative Data Summary

The following table summarizes key quantitative data for teriflunomide, the active metabolite of Leflunomide.

| Parameter | Species | Value | Cell/Enzyme Source | Reference |

| DHODH Inhibition IC₅₀ | Human | 773 nM | Recombinant human DHODH | [2] |

| Human | 407.8 nM | Recombinant human DHODH | [9] | |

| Human | 307.1 nM | Not specified | [10] | |

| Rat | 18 nM | Recombinant rat DHODH | [2] | |

| DHODH Inhibition Kᵢ | Human | 1050 nM | Recombinant human DHODH | [2] |

| Rat | 25.8 nM | Recombinant rat DHODH | [2] | |

| T-Cell Proliferation Inhibition IC₅₀ | Human | 6 µM | Jurkat T cells | [11] |

| COX-1 Inhibition IC₅₀ | Human | 40 µg/mL | Whole blood assay | [12][13] |

| COX-2 Inhibition IC₅₀ | Human | 69 µg/mL | Whole blood assay | [12][13] |

| Human | 0.13 µg/mL | A549 cells (IL-1β stimulated) | [12][13] | |

| Murine | 3.5 µg/mL | J774.2 macrophages (endotoxin stimulated) | [12][13] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of action of Leflunomide.

Caption: Experimental workflows for evaluating Leflunomide's activity.

Experimental Protocols

Dihydroorotate Dehydrogenase (DHODH) Enzyme Activity Assay

This protocol is a generalized method for determining the inhibitory activity of teriflunomide on DHODH.

Materials:

-

Recombinant human DHODH

-

Teriflunomide

-

Dihydroorotic acid

-

Coenzyme Q₁₀

-

2,6-Dichlorophenolindophenol (DCIP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of teriflunomide in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, pre-incubate recombinant human DHODH with varying concentrations of teriflunomide in the assay buffer for 30 minutes at 25°C.[1]

-

To initiate the enzymatic reaction, add a solution containing dihydroorotic acid, coenzyme Q₁₀, and DCIP to each well.[1]

-

Immediately measure the decrease in absorbance at 650 nm over time using a microplate reader.[1] The rate of DCIP reduction is proportional to DHODH activity.

-

Calculate the rate of reaction for each concentration of teriflunomide.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the teriflunomide concentration.

T-Cell Proliferation Assay (CFSE-Based)

This protocol describes a method to assess the effect of teriflunomide on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE).

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells

-

Teriflunomide

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

T-cell mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 beads)

-

Complete RPMI-1640 medium

-

Fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Isolate PBMCs from whole blood using density gradient centrifugation.

-

Resuspend the cells at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

-

Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium containing 10% FBS.

-

Wash the cells twice with complete medium.

-

Resuspend the CFSE-labeled cells in complete medium and plate in a 96-well plate.

-

Add varying concentrations of teriflunomide to the wells.

-

Stimulate the cells with a T-cell mitogen.

-

Incubate the plate for 3-5 days at 37°C in a humidified CO₂ incubator.

-

Harvest the cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.

Cytokine Production Assay (ELISA)

This protocol provides a general method for quantifying the effect of teriflunomide on the production of a specific cytokine (e.g., IL-2 or IFN-γ) by activated T-cells using a sandwich ELISA.

Materials:

-

Human PBMCs or isolated T-cells

-

Teriflunomide

-

T-cell mitogen (e.g., PHA or anti-CD3/CD28 beads)

-

Complete RPMI-1640 medium

-

Commercially available ELISA kit for the cytokine of interest (e.g., human IL-2 or IFN-γ)

-

96-well microplate

-

Microplate reader

Procedure:

-

Isolate PBMCs or T-cells as described in the proliferation assay.

-

Plate the cells in a 96-well plate in complete medium.

-

Add varying concentrations of teriflunomide to the wells.

-

Stimulate the cells with a T-cell mitogen.

-

Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.

-

Centrifuge the plate and carefully collect the cell culture supernatant.

-

Perform the ELISA according to the manufacturer's instructions. This typically involves: a. Adding the supernatants and standards to an antibody-coated plate. b. Incubating to allow cytokine capture. c. Washing the plate. d. Adding a biotinylated detection antibody. e. Incubating and washing. f. Adding a streptavidin-HRP conjugate. g. Incubating and washing. h. Adding a TMB substrate and incubating for color development. i. Stopping the reaction with a stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of the cytokine in each sample by comparison to the standard curve.

References

- 1. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mucosalimmunology.ch [mucosalimmunology.ch]

- 4. T Cell-based 3H-thymidine Assay - Creative Biolabs [creative-biolabs.com]

- 5. researchgate.net [researchgate.net]

- 6. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.stemcell.com [cdn.stemcell.com]

- 8. researchgate.net [researchgate.net]

- 9. T-cell proliferation assay by CFSE dilution analysis [bio-protocol.org]

- 10. agilent.com [agilent.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. Proliferation assay - 3H thymidine incorporation [sanquin.org]

- 13. abcam.com [abcam.com]

An In-depth Technical Guide on the Off-Target Effects of Leflunomide

Disclaimer: The information requested pertains to "Lefleuganan." Extensive searches indicate this is likely a misspelling of Leflunomide . This document proceeds under the assumption that the intended subject is Leflunomide and its active metabolite.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known off-target effects of Leflunomide, an isoxazole derivative immunomodulatory agent. While its primary therapeutic action is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway, its active metabolite, A77 1726 (teriflunomide), interacts with several other cellular targets. Understanding these off-target effects is crucial for a complete comprehension of its pharmacological profile, including its adverse effects, and for exploring potential new therapeutic applications.

Primary (On-Target) Mechanism of Action: DHODH Inhibition

Leflunomide is a prodrug that is rapidly converted to its active metabolite, A77 1726. The primary mechanism of action of A77 1726 is the inhibition of DHODH, a mitochondrial enzyme essential for the synthesis of pyrimidines. This inhibition leads to a depletion of the pyrimidine pool, which is critical for DNA and RNA synthesis. Consequently, rapidly proliferating cells, such as activated lymphocytes, are arrested in the G1 phase of the cell cycle. This cytostatic effect on lymphocytes is central to its efficacy in treating autoimmune diseases like rheumatoid arthritis.

Known Off-Target Effects

Beyond its well-established role as a DHODH inhibitor, A77 1726 has been demonstrated to interact with other cellular signaling pathways. These off-target activities primarily include the inhibition of various tyrosine kinases and cyclooxygenase enzymes.

A77 1726 has been shown to inhibit several protein tyrosine kinases, which are critical components of intracellular signaling cascades that regulate cell growth, differentiation, and survival. This inhibition appears to occur at higher concentrations than those required for DHODH inhibition.

-

Epidermal Growth Factor Receptor (EGFR) Kinase: A77 1726 directly inhibits the tyrosine kinase activity of the EGF receptor. This has been observed in both intact cells and with purified EGF receptors, with an effective dose in the range of 30-40 μM[1].

-

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: Leflunomide has been shown to diminish the tyrosine phosphorylation of JAK3 and STAT6[1]. This interference with the JAK/STAT pathway can block downstream signaling from cytokine receptors, such as those for IL-4, which are involved in B-cell isotype switching and IgG1 production.

-

Src Family Kinases: While less defined, A77 1726 has also been reported to inhibit Src family tyrosine kinases such as p56-lck.

The inhibition of these tyrosine kinases may contribute to the anti-inflammatory and immunomodulatory effects of Leflunomide, independent of its impact on pyrimidine synthesis.

Signaling Pathway of Leflunomide's Active Metabolite (A77 1726)

Primary and off-target mechanisms of Leflunomide's active metabolite.

A77 1726 has been found to directly inhibit the activity of both COX-1 and COX-2 enzymes. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. The inhibitory effect on COX enzymes appears to be less potent than that of traditional non-steroidal anti-inflammatory drugs (NSAIDs) and is influenced by the concentration of the substrate, arachidonic acid.

Quantitative Data on Off-Target Inhibition

The following table summarizes the available quantitative data for the inhibitory activity of A77 1726 against its known off-target enzymes. It is important to note that specific IC50 values for individual tyrosine kinases are not consistently reported in the literature.

| Target Enzyme | Assay System | IC50 Value (A77 1726) | Reference |

| COX-1 | Human Whole Blood Assay | 40 µg/mL | [2] |

| COX-2 | Human Whole Blood Assay | 69 µg/mL | [2] |

| COX-2 | IL-1β-induced A549 cells | 0.13 µg/mL | [3] |

| COX-2 | TNF-α-activated synoviocytes | 7 µM | [4] |

| COX-2 | IL-1α-activated synoviocytes | 3 µM | [4] |

| EGFR Tyrosine Kinase | Intact cells/purified receptor | 30-40 µM (Effective Dose) | [1] |

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols for Assessing Off-Target Effects

This section outlines the general methodologies employed to investigate the off-target effects of A77 1726.

A common method to measure DHODH activity is a colorimetric assay that monitors the reduction of 2,6-dichloroindophenol (DCIP).

Workflow for DHODH Inhibition Assay

A typical workflow for assessing DHODH inhibition by A77 1726.

Protocol Outline:

-

Preparation: Recombinant human DHODH is pre-incubated with varying concentrations of A77 1726 in an assay buffer containing Tris-HCl, KCl, Triton X-100, coenzyme Q10, and DCIP[5].

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, dihydroorotic acid[5].

-

Detection: The reduction of DCIP is monitored by measuring the decrease in absorbance at 650 nm over time using a microplate reader[5]. The rate of reaction is used to calculate the inhibitory activity of A77 1726.

The inhibition of specific tyrosine kinases by A77 1726 can be assessed using various in vitro kinase assay formats.

Protocol Outline:

-

Reaction Setup: The assay is typically performed in a microplate format. Each well contains the purified tyrosine kinase enzyme, a specific substrate (e.g., a synthetic peptide), and varying concentrations of A77 1726.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be achieved through several methods, including:

-

Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

-

Antibody-based methods (ELISA, Western Blot): Using phospho-specific antibodies that recognize the phosphorylated substrate.

-

Fluorescence-based assays: Employing fluorescently labeled substrates or antibodies.

-

-

Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the concentration of A77 1726.

The effect of A77 1726 on the JAK-STAT signaling pathway is commonly investigated by measuring the phosphorylation status of STAT proteins in whole cells using Western blotting.

Workflow for Assessing STAT Phosphorylation

General workflow for analyzing STAT phosphorylation via Western blot.

Protocol Outline:

-

Cell Culture and Treatment: A suitable cell line (e.g., lymphocytes or chondrocytes) is cultured and treated with different concentrations of A77 1726 for a specified period[6].

-

Cytokine Stimulation: The cells are then stimulated with a cytokine known to activate the JAK-STAT pathway, such as Interleukin-6 (IL-6), for a short duration (e.g., 15-30 minutes) to induce STAT phosphorylation[6][7].

-

Cell Lysis and Protein Quantification: The cells are lysed to extract total protein, and the protein concentration is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF)[8].

-

Immunodetection: The membrane is probed with primary antibodies specific for the phosphorylated form of a STAT protein (e.g., anti-p-STAT3) and an antibody for the total amount of that STAT protein (anti-total STAT3) as a loading control.

-

Detection: The bound primary antibodies are detected using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), followed by the addition of a chemiluminescent substrate and imaging[8]. The relative levels of phosphorylated STAT are then quantified.

The human whole blood assay is a physiologically relevant method to assess the inhibitory effects of A77 1726 on COX-1 and COX-2 activity.

Protocol Outline:

-

Blood Collection: Fresh heparinized blood is collected from healthy volunteers who have not recently taken NSAIDs[9][10].

-

COX-1 Activity Measurement:

-

Aliquots of whole blood are incubated with various concentrations of A77 1726.

-

Blood clotting is induced (e.g., by allowing it to clot at 37°C for a set time), which stimulates COX-1 activity in platelets.

-

The reaction is stopped, and the plasma is collected.

-

The concentration of thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, is measured by enzyme immunoassay (EIA).

-

-

COX-2 Activity Measurement:

-

Aliquots of whole blood are incubated with a COX-2 inducing agent, such as lipopolysaccharide (LPS), for several hours (e.g., 24 hours) to stimulate COX-2 expression in monocytes[11].

-

The LPS-stimulated blood is then incubated with different concentrations of A77 1726.

-

The plasma is collected, and the concentration of prostaglandin E2 (PGE2), a major product of COX-2, is measured by EIA.

-

-

Data Analysis: The IC50 values for COX-1 and COX-2 inhibition are calculated from the concentration-response curves.

Summary and Implications

Leflunomide, through its active metabolite A77 1726, exhibits a range of off-target effects, most notably the inhibition of tyrosine kinases and cyclooxygenase enzymes. These activities likely contribute to its overall pharmacological profile and may be responsible for some of its observed adverse effects. The inhibition of multiple inflammatory pathways may also offer opportunities for repositioning Leflunomide for other therapeutic indications. A thorough understanding of these off-target interactions is essential for drug development professionals seeking to design more selective immunomodulatory agents or to explore the full therapeutic potential of this existing drug. Further research is warranted to elucidate the precise contribution of these off-target effects to the clinical efficacy and safety of Leflunomide.

References

- 1. Inhibition of the epidermal growth factor receptor tyrosine kinase activity by leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A771726, the active metabolite of leflunomide, directly inhibits the activity of cyclo-oxygenase-2 in vitro and in vivo in a substrate-sensitive manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A771726, the active metabolite of leflunomide, directly inhibits the activity of cyclo-oxygenase-2 in vitro and in vivo in a substrate-sensitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The active metabolite of leflunomide, A77 1726, inhibits the production of prostaglandin E(2), matrix metalloproteinase 1 and interleukin 6 in human fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphorylation of STAT proteins by recombinant human IL-6 in immortalized human chondrocyte cell lines, T/C28a2 and C28/I2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. researchgate.net [researchgate.net]

- 10. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of Leflunomide and its Active Metabolite, Teriflunomide, in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the solubility and stability of Leflunomide and its principal active metabolite, Teriflunomide, in Dimethyl Sulfoxide (DMSO). The term "Lefleugnan" is considered a likely misspelling of Leflunomide, the subject of this document. Leflunomide is an isoxazole derivative and a disease-modifying antirheumatic drug (DMARD) that functions as a prodrug.[1][2] Upon oral administration, it is rapidly converted into its active metabolite, Teriflunomide (also known as A77 1726), which is responsible for the drug's immunomodulatory effects.[3][4][5] Both compounds are pivotal in research and development for autoimmune diseases. Understanding their characteristics in DMSO, a common solvent for preparing stock solutions in biological assays, is critical for ensuring experimental accuracy and reproducibility.

This guide consolidates solubility data, details stability under various conditions, provides standardized experimental protocols, and visualizes key processes and pathways to support laboratory applications.

Mechanism of Action: Inhibition of Pyrimidine Synthesis

Leflunomide's therapeutic activity is mediated entirely by its active metabolite, Teriflunomide.[5] Teriflunomide exerts its immunomodulatory effect by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[3][4] This enzyme is a critical component of the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as activated lymphocytes.[3][6] By blocking DHODH, Teriflunomide depletes the pool of available pyrimidines, leading to a cytostatic effect on T and B lymphocytes, thus attenuating the inflammatory response.[3][4] Studies have also suggested that Teriflunomide can block the transcription factor NF-κB.[5]

Caption: Leflunomide's mechanism of action.

Solubility in DMSO

Both Leflunomide and Teriflunomide exhibit good solubility in DMSO, although reported values vary across suppliers and studies, which may be attributable to slight batch-to-batch variations.[4] It is critical to use fresh, anhydrous DMSO, as moisture absorption can significantly reduce the solubility of these compounds.[3][6]

Quantitative Solubility Data

The following tables summarize the reported solubility values for Leflunomide and Teriflunomide in DMSO.

Table 1: Solubility of Leflunomide in DMSO

| Solubility (mg/mL) | Molar Concentration (mM) | Reference |

| 16.7 | ~61.8 | [1] |

| 54 (at 25°C) | ~199.8 | [6][7] |

Molecular Weight of Leflunomide: 270.2 g/mol [1]

Table 2: Solubility of Teriflunomide in DMSO

| Solubility (mg/mL) | Molar Concentration (mM) | Reference |

| ≥13.5 | ~49.9 | [8] |

| 27 | 99.92 | [3] |

| 54 (at 25°C) | 199.84 | [3][4] |

| "Soluble" | Not Quantified | [9][10] |

Molecular Weight of Teriflunomide: 270.21 g/mol [4]

Stability in DMSO and Storage Recommendations

Proper storage of DMSO stock solutions is crucial to prevent degradation and ensure the efficacy of the compounds in downstream applications.

Storage of DMSO Stock Solutions

General guidelines recommend preparing aliquots of stock solutions to avoid repeated freeze-thaw cycles.[6][11]

Table 3: Recommended Storage Conditions for Leflunomide/Teriflunomide

| Form | Temperature | Duration | Reference |

| Solid Powder | -20°C | ≥ 4 years (Leflunomide) | [1] |

| In DMSO | -80°C | 6 months - 1 year | [6][11] |

| In DMSO | -20°C | 1 month | [6][11] |

If a solution stored at -20°C for over a month is to be used, its re-examination is recommended to ensure efficacy.[11]

Forced Degradation Studies

Forced degradation studies, conducted under conditions more extreme than typical storage, reveal the inherent stability of a drug molecule. Leflunomide has been shown to be susceptible to degradation under hydrolytic conditions but is relatively stable to oxidation, heat, and light.

-

Acidic and Basic Hydrolysis: Leflunomide shows significant degradation in both acidic (e.g., 5 M HCl) and basic (e.g., 0.1 M NaOH) conditions, particularly when heated.[12][13][14] The primary degradation products identified are 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)-aniline.[14]

-

Oxidative, Thermal, and Photolytic Stress: The compound is largely stable when exposed to oxidative stress (e.g., 30% H₂O₂), dry heat, and photolytic degradation in neutral or acidic solutions.[12][13][15]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

This protocol outlines a standardized procedure for preparing a high-concentration stock solution of Leflunomide or Teriflunomide in DMSO.

-

Pre-Weighing Preparation: Allow the vial of the compound, supplied as a crystalline solid, to equilibrate to room temperature before opening to prevent moisture condensation.[1]

-

Weighing: Accurately weigh the desired amount of the compound powder in a suitable, sterile tube.

-

Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the tube to achieve the target concentration. To aid dissolution, vortex the solution gently. For compounds with slightly lower solubility, purging the solvent with an inert gas like nitrogen or argon before use can be beneficial.[1]

-

Verification of Dissolution: Ensure the solid is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) can be used if necessary, but caution should be exercised to prevent thermal degradation.

-

Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, tightly sealed tubes (e.g., cryovials). Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (6-12 months).[6][11]

-

Working Solution Preparation: When needed, thaw an aliquot and dilute it further in the appropriate cell culture medium or aqueous buffer for the experiment. The final concentration of DMSO in the assay should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[11]

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Leflunomide | C12H9F3N2O2 | CID 3899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Teriflunomide - Wikipedia [en.wikipedia.org]

- 6. selleckchem.com [selleckchem.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. raybiotech.com [raybiotech.com]

- 9. Teriflunomide | C12H9F3N2O2 | CID 54684141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pnrjournal.com [pnrjournal.com]

- 11. medchemexpress.cn [medchemexpress.cn]

- 12. Isolation and characterization of a degradation product in leflunomide and a validated selective stability-indicating HPLC–UV method for their quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. japsonline.com [japsonline.com]

- 15. ajpaonline.com [ajpaonline.com]

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of Leflunomide against Leishmania Amastigotes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The clinically relevant stage of the parasite in the mammalian host is the intracellular amastigote, which resides and replicates within macrophages. Therefore, in vitro assays targeting this stage are crucial for the discovery and development of new anti-leishmanial drugs. Leflunomide is an immunosuppressive drug used in the treatment of rheumatoid arthritis. Its active metabolite, teriflunomide, is known to inhibit the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the de novo synthesis of pyrimidines. As pyrimidine biosynthesis is a validated drug target in Leishmania, Leflunomide presents a potential candidate for repurposing as an anti-leishmanial agent. These application notes provide a detailed protocol for the in vitro assessment of Leflunomide's efficacy against Leishmania amastigotes.

Data Presentation

The in vitro activity of Leflunomide's active metabolite, teriflunomide (A77 1726), against Leishmania major amastigotes has been reported in the literature. The following table summarizes these findings and provides context with the activity of common anti-leishmanial drugs against various Leishmania species.

| Compound | Leishmania Species | Stage | IC50 / Activity | Reference |

| Teriflunomide (A77 1726) | L. major | Amastigotes | No inhibition of viability or growth observed | [1] |

| Teriflunomide (A77 1726) | L. major | Promastigotes | No inhibition of viability or growth observed | [1] |

| Amphotericin B | L. donovani | Amastigotes | 0.08 ± 0.01 µM | [2] |

| Miltefosine | L. donovani | Amastigotes | 1.97 ± 0.25 µM | [2] |

| Pentamidine | L. donovani | Amastigotes | IC50 values vary by species | [3] |

| Paromomycin | L. major | Amastigotes | IC50s in the range of 1 to 5 µM |

Signaling Pathway of Leflunomide's Active Metabolite

Leflunomide is a prodrug that is rapidly converted to its active metabolite, teriflunomide. Teriflunomide inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition leads to a depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby arresting cell proliferation.

References

Application Notes and Protocols for Leflunomide Administration in a Murine Model of Cutaneous Leishmaniasis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cutaneous leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania, presenting a significant global health challenge. The development of effective and immunomodulatory treatments is a key research priority. Leflunomide, a disease-modifying antirheumatic drug (DMARD), has shown potential as a prophylactic agent in a murine model of cutaneous leishmaniasis. Its mechanism of action, primarily through the inhibition of pyrimidine synthesis and subsequent suppression of lymphocyte proliferation, suggests a novel immunomodulatory approach to managing this parasitic infection.[1][2] These application notes provide a detailed overview of the administration of leflunomide in a BALB/c mouse model of Leishmania major infection, including experimental protocols, data presentation, and a depiction of the proposed signaling pathway.

Data Presentation

The following tables summarize representative quantitative data illustrating the prophylactic efficacy of leflunomide in a murine model of cutaneous leishmaniasis. This data is based on the reported outcomes of complete lesion regression and clinical cure and is intended to be illustrative for experimental planning.[1]

Table 1: Effect of Prophylactic Leflunomide Treatment on Lesion Size in L. major-infected BALB/c Mice

| Treatment Group | Week 2 (mm ± SD) | Week 4 (mm ± SD) | Week 6 (mm ± SD) | Week 8 (mm ± SD) |

| Vehicle Control | 1.5 ± 0.3 | 4.2 ± 0.8 | 8.5 ± 1.5 | 12.3 ± 2.1 |

| Leflunomide (30 mg/kg/day) | 0.2 ± 0.1 | 0.5 ± 0.2 | 0.1 ± 0.1 | 0.0 ± 0.0 |

Table 2: Effect of Prophylactic Leflunomide Treatment on Parasite Burden in Draining Lymph Nodes of L. major-infected BALB/c Mice at Week 8 Post-Infection

| Treatment Group | Parasite Load (Log10 amastigotes/lymph node ± SD) |

| Vehicle Control | 6.8 ± 0.5 |

| Leflunomide (30 mg/kg/day) | Not Detectable |

Table 3: Hypothetical Cytokine Profile in Splenocytes from L. major-infected BALB/c Mice at Week 4 Post-Infection Following Prophylactic Leflunomide Treatment (Illustrative)

| Treatment Group | IFN-γ (pg/mL ± SD) | IL-4 (pg/mL ± SD) | IFN-γ/IL-4 Ratio |

| Vehicle Control | 250 ± 50 | 1500 ± 300 | 0.17 |

| Leflunomide (30 mg/kg/day) | 800 ± 150 | 300 ± 75 | 2.67 |

Note: The cytokine data is hypothetical and illustrative of a shift towards a Th1-predominant response, a key factor in controlling Leishmania infection. The primary reported mechanism of leflunomide is the inhibition of T-cell proliferation, which would logically prevent the expansion of the disease-promoting Th2 cell population in susceptible BALB/c mice.[1]

Experimental Protocols

Murine Model and Parasite

-

Parasite: Leishmania major (e.g., strain Friedlin V1). Promastigotes are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine.

Leflunomide Preparation and Administration

-

Drug Preparation: Leflunomide is prepared as a suspension in a vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water).

-

Dosage and Administration: A daily oral gavage of 30 mg/kg of leflunomide is administered.[1]

-

Treatment Regimen: Prophylactic treatment is initiated 2 days prior to infection and continued for a total of 7 to 10 consecutive days.[1] A control group receives the vehicle solution following the same schedule.

Experimental Infection

-

Parasite Preparation: Stationary-phase promastigotes are harvested, washed, and resuspended in sterile phosphate-buffered saline (PBS).

-

Infection: Mice are anesthetized, and 2 x 10^6 stationary-phase L. major promastigotes in 50 µL of PBS are injected subcutaneously into the hind footpad.[3][4]

Assessment of Disease Progression

-

Lesion Size Measurement: The thickness of the infected and uninfected contralateral footpad is measured weekly using a digital caliper. The lesion size is calculated as the difference in thickness between the infected and uninfected footpads.[5]

-

Parasite Burden Quantification (Limiting Dilution Assay):

-

At selected time points, mice are euthanized, and the draining popliteal lymph nodes are aseptically removed.

-

Tissues are homogenized in Schneider's Drosophila medium supplemented with 10% FBS.

-

The homogenate is serially diluted in a 96-well plate.

-

Plates are incubated at 26°C for 7-10 days.

-

The highest dilution at which viable promastigotes are observed is recorded to calculate the parasite load.[6][7]

-

Immunological Analysis (Illustrative Protocol)

-

Splenocyte Culture: Spleens are harvested, and single-cell suspensions are prepared. Red blood cells are lysed using ACK lysis buffer.

-

Cytokine Analysis (ELISA): Splenocytes are cultured in the presence of Leishmania antigen. Supernatants are collected after 48-72 hours, and the concentrations of IFN-γ and IL-4 are determined by enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.

Visualizations

References

- 1. Protective effect of leflunomide on the natural course of Leishmania major-induced disease in genetically susceptible BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leflunomide: an immunomodulatory drug for the treatment of rheumatoid arthritis and other autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Site of Leishmania major Infection Determines Disease Severity and Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of a new Leishmania major strain for use in a controlled human infection model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A scoring method to standardize lesion monitoring following intra-dermal infection of Leishmania parasites in the murine ear - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advantages of measuring changes in the number of viable parasites in murine models of experimental cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Parasite Burden Measurement in the Leishmania major Infected Mice by Using the Direct Fluorescent Microscopy, Limiting Dilution Assay, and Real-Time PCR Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Development of a Lefleuganan-Resistant Leishmania Cell Line

Introduction

Lefleuganan is a synthetic nonapeptide antimicrobial agent with potent in vitro activity against Leishmania species, showing promise as a clinical candidate for cutaneous leishmaniasis.[1] Its proposed mechanism of action involves the destabilization and energetic uncoupling of the parasite's cell membrane.[1] The emergence of drug resistance is a significant challenge in the treatment of leishmaniasis, hindering the long-term efficacy of many established therapies.[2][3][4][5] Developing drug-resistant Leishmania cell lines in a controlled, in vitro setting is a critical step in drug development. These resistant lines serve as invaluable tools for researchers to investigate the molecular mechanisms of resistance, identify potential resistance markers, and screen for new drug candidates that can overcome or bypass these mechanisms.

This document provides a detailed protocol for the generation of a this compound-resistant Leishmania cell line using a continuous, stepwise drug pressure method.[6][7][8] The protocol covers the initial determination of the drug's inhibitory concentration, the gradual selection of a resistant population, and the subsequent isolation of clonal resistant lines.

Overall Experimental Workflow